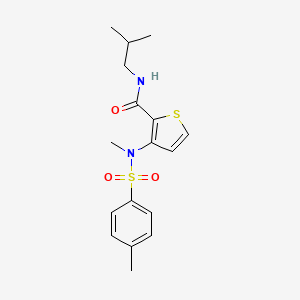

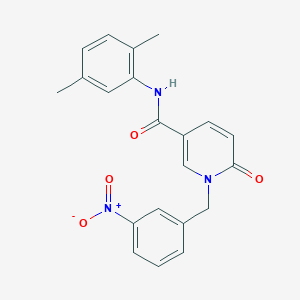

3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are commonly used as carbonic anhydrase inhibitors and have applications in medical treatments, such as diuretics, anticonvulsants, and in the treatment of glaucoma. They are also explored for their potential in treating various viral infections, including hepatitis C.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of thiophene derivatives, the reaction may involve the use of thiophene carboxamide precursors. For example, the synthesis of N,N-dimethylthiophene-2- and -3-carboselenoamides involves the reaction of the corresponding carboxamide with phenyldichlorophosphine selenide . Although the exact synthesis of "3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide" is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized by X-ray crystallography. For instance, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was determined using this method, revealing that the compound crystallizes in the monoclinic space group with specific cell parameters and features intermolecular hydrogen bonds . These structural insights are crucial for understanding the interaction of sulfonamides with their biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The interaction of sulfonamides with carbonic anhydrase isoforms has been extensively studied, as seen in the inhibition of several mammalian carbonic anhydrase isozymes by 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide . Additionally, sulfonamide derivatives have been shown to inhibit HCV NS4B, indicating their potential as antiviral agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically increases the compound's water solubility, which is beneficial for biological applications. The electronic properties of the thiophene ring and the substituents attached to it can affect the compound's reactivity and binding affinity to biological targets. The crystallographic studies provide valuable information about the molecular conformation and potential intermolecular interactions, which are important for the compound's stability and solubility .

Applications De Recherche Scientifique

Sulfonamides Applications

Sulfonamides are a class of compounds known for their wide-ranging applications in medicinal chemistry. They serve as the backbone for several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends to the development of novel drugs with antitumor activity. For instance, sulfonamide-based carbonic anhydrase inhibitors have shown promise as selective antiglaucoma drugs and antitumor agents, targeting specific isoforms for therapeutic and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012). Additionally, sulfonamides have been investigated for their antibacterial properties, highlighting their potential as potent antibacterial agents (Rathore et al., 2021).

Thiophene Derivatives in Scientific Research

Thiophene derivatives, on the other hand, are recognized for their significant biological activities, including antibacterial properties. Aryl sulfonamides bearing thiophene moieties have been explored for their potential in combating bacterial infections, demonstrating the importance of thiophene-arylsulfonamide structures in the development of new pharmacological agents. This underlines the critical role of structural optimization in enhancing the efficacy of sulfonamide-containing compounds against a range of pathogenic microbes (Rathore et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is Cytochrome P450 2C18 . Cytochrome P450 2C18 is a protein that in humans is encoded by the CYP2C18 gene. It belongs to the cytochrome P450 family of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals. They should be handled with care in the laboratory to avoid exposure.

Orientations Futures

Propriétés

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)19(4)24(21,22)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXBSIFUBHMSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)